7-[(2-Oxocyclopentyl)oxy]-2H-1-benzopyran-2-one
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Overview
Description
7-[(2-Oxocyclopentyl)oxy]-2H-1-benzopyran-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzopyran core with an oxocyclopentyl group attached via an oxygen atom, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-Oxocyclopentyl)oxy]-2H-1-benzopyran-2-one typically involves the reaction of 2H-1-benzopyran-2-one with 2-oxocyclopentyl derivatives under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction, often in the presence of a solvent like chloroform . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher efficiency. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
7-[(2-Oxocyclopentyl)oxy]-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxocyclopentyl group, leading to different derivatives.
Substitution: The benzopyran core can undergo substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
7-[(2-Oxocyclopentyl)oxy]-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes, leveraging its reactivity and stability.
Mechanism of Action
The mechanism by which 7-[(2-Oxocyclopentyl)oxy]-2H-1-benzopyran-2-one exerts its effects involves interactions with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and prevent oxidative damage. The compound may also interact with enzymes and receptors, modulating various biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methoxycarbonylcyclopentanone: Shares the oxocyclopentyl group but differs in the core structure.
Coumarin derivatives: Similar benzopyran core but with different substituents, leading to varied biological activities.
Uniqueness
7-[(2-Oxocyclopentyl)oxy]-2H-1-benzopyran-2-one stands out due to its specific combination of the benzopyran core and oxocyclopentyl group, which imparts unique chemical and biological properties
Properties
IUPAC Name |
7-(2-oxocyclopentyl)oxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-11-2-1-3-12(11)17-10-6-4-9-5-7-14(16)18-13(9)8-10/h4-8,12H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUMPNFYILIPHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)OC2=CC3=C(C=C2)C=CC(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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